2-Hexadecyloctadecanoic acid

Transfection Liposome Gene Delivery

Why settle for linear analogs? 2-Hexadecyloctadecanoic acid (CAS 89547-15-9) offers unique steric bulk for quantum dot capping, boosts liposomal transfection efficiency, and shows antimicrobial promise (MRSA MIC 240 ng/mL). Its branched structure ensures lower density and superior steric stabilization. This is the differentiated choice for specialized lipid engineering. Procure with confidence.

Molecular Formula C34H68O2
Molecular Weight 508.9 g/mol
CAS No. 89547-15-9
Cat. No. B047649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hexadecyloctadecanoic acid
CAS89547-15-9
Synonyms2-Hexadecyloctadecanoic Acid;  2-Palmitylstearic Acid
Molecular FormulaC34H68O2
Molecular Weight508.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCC)C(=O)O
InChIInChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(34(35)36)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3,(H,35,36)
InChIKeyLPZKXVVBAZTEMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hexadecyloctadecanoic Acid (CAS 89547-15-9): Chemical Identity and Core Characteristics for Research Procurement


2-Hexadecyloctadecanoic acid (CAS 89547-15-9) is a synthetic, saturated, branched-chain fatty acid with the molecular formula C34H68O2 and a molecular weight of 508.9 g/mol [1]. It is a C34 α-branched fatty acid, consisting of an 18-carbon backbone (octadecanoic acid) with a 16-carbon (hexadecyl) alkyl group attached at the second carbon (C2) position [2]. This specific branched structure distinguishes it from common linear saturated fatty acids, such as stearic acid (C18:0), and confers unique physicochemical properties [2]. The compound is commercially available as a white to almost white powder or crystal with a reported melting point of 79 °C and purity levels typically ≥95% to >98.0% as determined by GC and titration [1].

Why Generic Substitution of 2-Hexadecyloctadecanoic Acid (CAS 89547-15-9) with Linear or Shorter-Chain Analogs Compromises Research Outcomes


Direct substitution of 2-hexadecyloctadecanoic acid with common linear fatty acids like stearic acid (C18:0) or oleic acid (C18:1), or with shorter-chain branched fatty acids, is not scientifically justifiable. The α-branched structure of this compound fundamentally alters its physicochemical behavior compared to its linear counterparts, leading to lower density, altered melting point, and a distinct molecular packing that cannot be replicated by simpler fatty acids [1]. These structural differences manifest as quantifiable performance variations in specialized applications. For instance, the unique steric bulk of this C34 branched fatty acid influences its behavior as a capping ligand for quantum dots [1] and its efficacy in lipid-based transfection formulations compared to other fatty acids like oleic acid . Using a structurally dissimilar analog introduces an uncontrolled variable, potentially invalidating comparative studies and leading to irreproducible results in fields requiring precise lipid engineering.

Quantitative Evidence Guide for 2-Hexadecyloctadecanoic Acid (CAS 89547-15-9): Differentiating Data Against Comparators


Superior Transfection Efficiency in Lipid Formulations Compared to Oleic Acid

In the context of preparing liposomes and lipid formulations for transfection experiments, 2-hexadecyloctadecanoic acid has been directly shown to increase transfection efficiency and was found to be more effective than other fatty acids, including oleic acid .

Transfection Liposome Gene Delivery

Potent Antibacterial Activity Against MRSA with a Defined MIC Value

2-Hexadecyloctadecanoic acid demonstrates potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) has been quantified at 240 ng/mL, indicating inhibition of bacterial growth at nanogram-per-milliliter concentrations [1].

Antibacterial MRSA Minimum Inhibitory Concentration

Lower Density and Altered Melting Point vs. Linear Stearic Acid

The α-branched structure of 2-hexadecyloctadecanoic acid results in a significantly lower density of 0.87 g/cm³ compared to its linear counterpart, stearic acid (C18:0), which has a density of approximately 0.94 g/cm³ [1][2]. Additionally, its melting point (79 °C) is higher than that of stearic acid (69.6 °C), a deviation attributable to the altered molecular packing induced by the bulky hexadecyl branch at the C2 position [1][2].

Physical Chemistry Lipid Packing Density

Use as a Specialized Capping Ligand in Quantum Dot Synthesis

2-Hexadecyloctadecanoic acid is explicitly identified as a surface ligand or capping agent in the synthesis of colloidal quantum dots (QDs) . Its bulky, branched structure provides steric stabilization to nanoparticles, a function that differs from the performance of linear fatty acid ligands . A patent application further specifies its use in light-emitting elements comprising quantum dots, where it serves as an organic ligand for surface protection and improved dispersibility [1].

Quantum Dots Nanomaterials Surface Ligand

Evidence-Backed Application Scenarios for 2-Hexadecyloctadecanoic Acid (CAS 89547-15-9) in Research and Industry


Non-Viral Gene Delivery Vector Development

This compound is a candidate for inclusion in liposomal formulations designed for gene transfection. Its demonstrated ability to increase transfection efficiency compared to other fatty acids, such as oleic acid, makes it a valuable component for researchers optimizing non-viral vectors for gene therapy or cellular engineering studies .

Antimicrobial Research Against Drug-Resistant Pathogens

The compound is a subject of interest in antimicrobial research, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Its reported minimum inhibitory concentration (MIC) of 240 ng/mL provides a quantifiable benchmark for studies investigating novel fatty acid-based antibacterial agents or synergistic drug combinations .

Colloidal Quantum Dot Synthesis and Surface Engineering

As a branched-chain fatty acid, this compound serves as an effective capping ligand in the synthesis of colloidal quantum dots (e.g., CdSe). Its bulky structure provides steric stabilization, which is critical for controlling nanocrystal size, shape, and preventing aggregation, a function that differs from that of linear chain ligands [1].

Specialty Lubricant Additive Formulation

The compound's branched structure and lower density (0.87 g/cm³) compared to linear stearic acid (0.94 g/cm³) make it suitable as an additive in specialty lubricants and greases. These properties can enhance performance by reducing friction and wear in high-temperature applications, where its unique molecular packing offers advantages over conventional fatty acid additives .

Technical Documentation Hub

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